2,4-Difluoro-3'-thiomorpholinomethyl benzophenone

Descripción general

Descripción

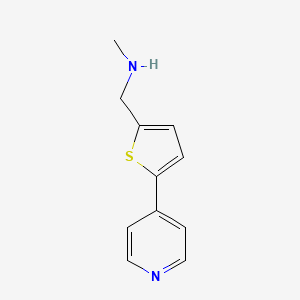

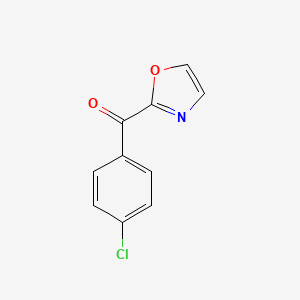

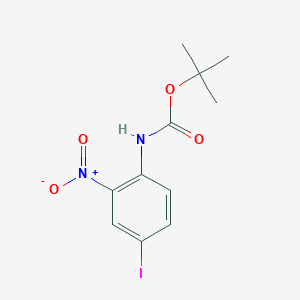

“2,4-Difluoro-3’-thiomorpholinomethyl benzophenone” is a chemical compound with the molecular formula C18H17F2NOS . It has a molecular weight of 333.4 g/mol. This compound is intended for research use only and is not for human or veterinary use .

Molecular Structure Analysis

The molecular structure of “2,4-Difluoro-3’-thiomorpholinomethyl benzophenone” is represented by the formula C18H17F2NOS . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S).Aplicaciones Científicas De Investigación

Photochemistry and Material Science

Benzophenone (BP) photochemistry, to which 2,4-Difluoro-3'-thiomorpholinomethyl benzophenone belongs, is widely applied in biological chemistry, bioorganic chemistry, and material science. These compounds are known for their unique photochemical properties. Upon excitation, they form a biradicaloid triplet state capable of abstracting a hydrogen atom from accessible C-H bonds, leading to the creation of a stable covalent C-C bond. This mechanism is exploited in various scientific applications, such as binding/contact site mapping, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting. BP photochemistry offers practical advantages, including low reactivity towards water, stability in ambient light, and convenient excitation at 365 nm. A range of BP-containing building blocks and reagents are commercially available for research purposes (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Environmental Science and Pollution Research

Benzophenone-3 (BP-3), a related compound, is used extensively to resist ultraviolet light in personal care products and plastics, raising public concern due to its endocrine-disrupting effects. Studies have investigated the chemical oxidation process of BP-3, examining factors like pH, oxidant dose, temperature, and the influence of coexisting water constituents. These studies are crucial in understanding the degradation efficiency and pathways of BP-3, thereby informing water treatment and environmental protection strategies (Cao et al., 2021).

Antitumor Activity

Some benzophenone derivatives, including morpholino and thiomorpholino benzophenones, have shown significant cytotoxic and antitumor activities. These compounds have been studied for their potential in treating various types of cancer, such as leukemia and lung carcinoma, in both in vitro and in vivo settings. This highlights the potential therapeutic applications of benzophenone derivatives in oncology research (Kumazawa et al., 1997).

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJXXROQFNJPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643393 | |

| Record name | (2,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-3'-thiomorpholinomethyl benzophenone | |

CAS RN |

898787-93-4 | |

| Record name | Methanone, (2,4-difluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-Methylenebis[4-tert-butyl-6-cyclopentylphenol]](/img/structure/B1613617.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile](/img/structure/B1613622.png)

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1613626.png)